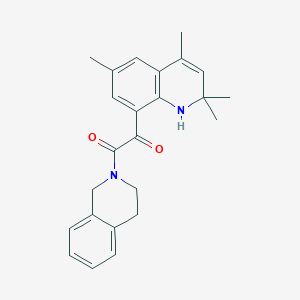
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be achieved through various synthetic routes. One common method involves the use of Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions of 2-alkynylanilines with ketones . This method allows for the formation of the desired compound with high efficiency and selectivity.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve consistent and reproducible results.
Analyse Des Réactions Chimiques
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline and dihydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinoline and isoquinoline rings, leading to the formation of a wide range of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions are typically quinoline and isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: This compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be compared with other similar compounds, such as:
2,3-Dihydroquinolin-4(1H)-ones: These compounds share a similar core structure and exhibit similar chemical reactivity and biological activities.
4-Hydroxy-2-quinolones: These compounds are also structurally related and are known for their diverse biological activities.
3,4-Dihydro-2H-pyran: This compound is used as a protecting group in organic synthesis and shares some chemical properties with the target compound.
The uniqueness of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C24H26N2O2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione |
InChI |
InChI=1S/C24H26N2O2/c1-15-11-19-16(2)13-24(3,4)25-21(19)20(12-15)22(27)23(28)26-10-9-17-7-5-6-8-18(17)14-26/h5-8,11-13,25H,9-10,14H2,1-4H3 |
Clé InChI |
MLYCULZEGKUQKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCC4=CC=CC=C4C3)NC(C=C2C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11037836.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11037842.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037843.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11037852.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11037860.png)
![15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11037861.png)
![4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11037868.png)

![N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11037877.png)
![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)
![(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11037891.png)
![[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11037893.png)
![5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037897.png)
![4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11037911.png)
